4-Methoxypyridine-2-sulfonamide
Description
Properties
Molecular Formula |
C6H8N2O3S |
|---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
4-methoxypyridine-2-sulfonamide |
InChI |
InChI=1S/C6H8N2O3S/c1-11-5-2-3-8-6(4-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) |
InChI Key |
IEIRIWCVKKWLMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Pyridine Derivatives with Sulfonyl Chlorides
One classical approach to prepare sulfonamides such as 4-methoxypyridine-2-sulfonamide involves reacting the corresponding amine or pyridine derivative with a sulfonyl chloride under controlled temperature and catalytic conditions.
-
- The reaction typically occurs at elevated temperatures (110–160 °C).
- Catalysts such as amides (e.g., N,N-dimethylformamide, 1-methyl-2-pyrrolidinone) or high-boiling tertiary amines are employed to facilitate the reaction.
- The sulfonyl chloride (e.g., methanesulfonyl chloride) is added slowly to maintain the reaction temperature and control the release of hydrogen chloride gas.
- After reaction completion (3–12 hours), the mixture is cooled, and the product is isolated through extraction and purification steps.
| Parameter | Typical Range/Value |
|---|---|
| Temperature | 120–150 °C |
| Reaction Time | 3–7 hours |
| Catalyst | N,N-dimethylformamide, 1-methyl-2-pyrrolidinone |
| Sulfonyl Chloride Equiv. | ~1.5–1.6 equivalents |
| Solvent | Toluene, sometimes combined with water for workup |
-
- High conversion rates and yields (up to 85%).
- Avoids formation of bis-sulfonamide by-products.
- Scalable for industrial applications.
-
- The reaction mixture is often vented to remove HCl gas.
- Post-reaction purification involves washing with toluene and water, centrifugation, and drying under reduced pressure.
This method is exemplified in patent literature describing sulfonamide syntheses from anilines and sulfonyl chlorides with amide catalysts, which can be adapted for pyridine derivatives like this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Hydroxypyridine-2-sulfonamide.
Reduction: 4-Methoxypyridine-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxypyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, making it useful in antimicrobial and anticancer applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Pyridine-Sulfonamide Derivatives
Physicochemical Properties
- Solubility: The dihydropyran-substituted derivative (from ) shows 3-fold higher aqueous solubility than this compound due to its non-planar substituent .
- Stability: 5-Methyl-pyridine-2-sulfonic acid derivatives form stable crystalline solvates (e.g., ethanol, acetone), enhancing shelf-life compared to amorphous sulfonamides .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 4-Methoxypyridine-2-sulfonamide?
A common approach involves the chlorination of pyridine derivatives followed by sulfonamide formation. For example, NaClO₂-mediated oxidation of pyridine-2-thiols can yield pyridine-2-sulfonyl chlorides, which react with amines to form sulfonamides . Optimization may include using dimethylformamide (DMF) as a solvent and elevated temperatures (80–100°C) to enhance reaction efficiency. Purity can be ensured via recrystallization or column chromatography.
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- ¹H/¹³C NMR : To verify methoxy (-OCH₃) and sulfonamide (-SO₂NH₂) group placement. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm in DMSO-d₆ .
- FTIR : Peaks near 1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionality .
- HRMS : To validate molecular weight (e.g., calculated [M+H]⁺ for C₆H₈N₂O₃S: 189.0338) .
Q. What safety protocols are essential when handling this compound?
While toxicity data are limited, general precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Solvent Selection : Polar aprotic solvents like DMF or NMP enhance nucleophilic substitution kinetics .
- Catalysis : Adding catalytic triethylamine (TEA) can neutralize HCl byproducts, shifting equilibrium toward product formation .
- Temperature Control : Reactions performed at 80–100°C often achieve >80% yield, but prolonged heating may degrade sensitive moieties .
Q. How should researchers address contradictions in spectroscopic or computational data for this compound?
- Cross-Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using B3LYP/6-31G* basis sets) .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted sulfonyl chloride) that may skew results .
- Crystallography : If feasible, single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What computational strategies are effective for predicting the reactivity of this compound?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction pathways (e.g., solvation effects in DMF) .
- TDDFT : Predict UV-Vis absorption spectra for photostability assessments .
Q. How can structure-activity relationships (SAR) guide biological applications of this compound?
- Pharmacophore Modeling : Map sulfonamide and methoxypyridine moieties to target enzymes (e.g., carbonic anhydrase) .
- Bioisosteric Replacement : Substitute the methoxy group with halogens (e.g., -Cl) to modulate lipophilicity and binding affinity .
- In Silico Screening : Use docking software (AutoDock Vina) to predict interactions with disease-relevant proteins .
Data Contradiction Analysis
Example : Discrepancies in reported NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Resolve by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
